![molecular formula C18H20N2O B5731159 5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5731159.png)
5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole: is an organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzimidazole ring or the phenoxyethyl group, potentially yielding reduced derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole carboxylic acids, while reduction can produce benzimidazole alcohols.
Scientific Research Applications
Biology: In biological research, 5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole may be studied for its potential as an enzyme inhibitor or receptor modulator, contributing to the development of new therapeutic agents.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy, such as parasitic infections and certain cancers.
Industry: In the industrial sector, the compound can be used in the development of new materials, including polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-phenylbenzimidazole: A derivative with enhanced activity against certain pathogens.
5,6-dimethylbenzimidazole: A simpler analog with similar structural features but lacking the phenoxyethyl group.
Uniqueness: 5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole is unique due to the presence of both methyl and phenoxyethyl substituents, which may confer distinct biological and chemical properties. These features can enhance its binding affinity to molecular targets and improve its stability, making it a valuable compound for research and development.
Properties
IUPAC Name |
5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-5-4-6-16(9-13)21-8-7-20-12-19-17-10-14(2)15(3)11-18(17)20/h4-6,9-12H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRYWKFQYPSIBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C=NC3=C2C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
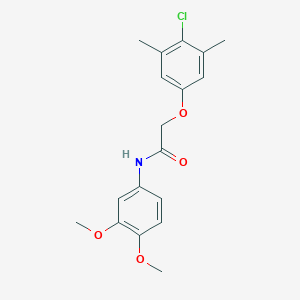

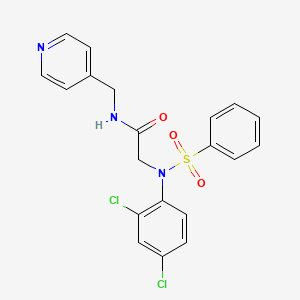
![[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate](/img/structure/B5731095.png)
![1-[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl]propan-1-one](/img/structure/B5731109.png)
![[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5731110.png)
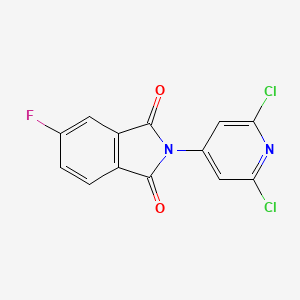
![6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5731119.png)
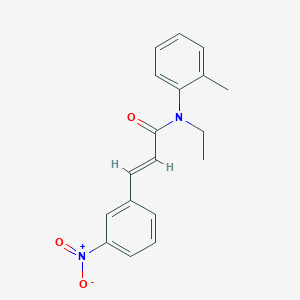

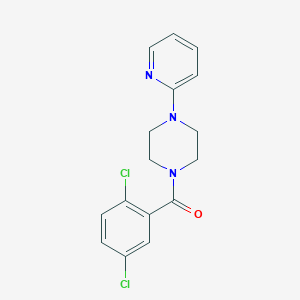

![N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5731161.png)
![1-Cycloheptyl-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5731163.png)
